An In-depth Technical Guide to (R)-N-Fmoc-2-(7'-octenyl)glycine: Structure, Synthesis, and Application in Peptide Chemistry
An In-depth Technical Guide to (R)-N-Fmoc-2-(7'-octenyl)glycine: Structure, Synthesis, and Application in Peptide Chemistry
For distribution to researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of (R)-N-Fmoc-2-(7'-octenyl)glycine, a non-natural amino acid critical to modern peptide science and drug discovery. The document delves into its detailed chemical structure, stereochemistry, and the nuances of its synthesis. Furthermore, it explores the pivotal role of this molecule in solid-phase peptide synthesis (SPPS), particularly in the construction of stapled and macrocyclic peptides through ring-closing metathesis (RCM). This guide aims to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize (R)-N-Fmoc-2-(7'-octenyl)glycine in their research endeavors.
Introduction to (R)-N-Fmoc-2-(7'-octenyl)glycine
(R)-N-Fmoc-2-(7'-octenyl)glycine is a synthetic amino acid derivative that has gained significant traction in the field of peptide chemistry. Its unique structure, featuring a terminal alkene on an eight-carbon side chain, makes it an invaluable building block for creating conformationally constrained peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[1][2] The primary application of this compound lies in its use as a precursor for ring-closing metathesis (RCM), a powerful chemical reaction that enables the formation of cyclic peptides.[3][4] These "stapled" or macrocyclic peptides often exhibit enhanced biological activity, increased stability against proteolytic degradation, and improved cell permeability compared to their linear counterparts.[4]
The ability to introduce a cyclic constraint within a peptide sequence is a key strategy in drug design. It allows for the stabilization of specific secondary structures, such as α-helices, which are often crucial for mediating protein-protein interactions.[4] By locking the peptide into its bioactive conformation, researchers can significantly improve its binding affinity and selectivity for a biological target. (R)-N-Fmoc-2-(7'-octenyl)glycine, with its specific stereochemistry and defined alkenyl chain length, provides a precise tool for engineering these complex peptide architectures.
Chemical Structure and Properties
The chemical identity of (R)-N-Fmoc-2-(7'-octenyl)glycine is defined by its molecular formula, C24H27NO4, and a molecular weight of 393.48 g/mol .[5] Its structure consists of a central glycine core, where one of the alpha-hydrogens is replaced by a 7-octenyl side chain. The alpha-amino group is protected by the Fmoc group, and the alpha-carbon possesses an (R)-stereochemical configuration.
| Property | Value | Reference |
| Chemical Name | (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-8-nonenoic acid | [6] |
| CAS Number | 1262886-63-4 | [5][6] |
| Molecular Formula | C24H27NO4 | [5] |
| Molecular Weight | 393.48 | [5] |
| Synonyms | (R)-2-(Fmoc-amino)non-8-enoic acid | [5] |
The presence of the terminal double bond in the 7'-octenyl side chain is the key functional feature of this molecule, enabling its participation in olefin metathesis reactions. The length of this hydrocarbon chain is also a critical design element, as it influences the ring size of the resulting macrocycle when paired with another alkenyl-containing amino acid in a peptide sequence.[3]
Stereochemistry
The stereochemistry at the alpha-carbon is designated as (R). This specific configuration is crucial as the three-dimensional arrangement of amino acid side chains within a peptide dictates its secondary structure and, consequently, its biological function. The use of enantiomerically pure building blocks like (R)-N-Fmoc-2-(7'-octenyl)glycine is essential for the synthesis of well-defined peptide structures.
The Fmoc Protecting Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, which is a cornerstone of modern solid-phase peptide synthesis.[1] Its stability under acidic conditions and its facile removal with a mild base, typically a solution of piperidine in dimethylformamide (DMF), allows for an orthogonal protection strategy.[2] This means the N-terminal Fmoc group can be selectively removed without affecting the acid-labile protecting groups commonly used for amino acid side chains.[2] This orthogonality is fundamental to the stepwise assembly of peptides on a solid support.[1]
The mechanism of Fmoc deprotection involves a β-elimination reaction initiated by a base, which abstracts the acidic proton on the fluorenyl ring.[2] This leads to the formation of dibenzofulvene and carbon dioxide. The dibenzofulvene is subsequently scavenged by the base (e.g., piperidine) to prevent its reaction with the newly deprotected amine of the growing peptide chain.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Application of ring-closing metathesis macrocyclization to the development of Tsg101-binding antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. (R)-N-FMoc-2-(7'-octeny)glycine - Safety Data Sheet [chemicalbook.com]
- 6. nextsds.com [nextsds.com]
